![molecular formula C8H4FIN2O2 B1391891 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid CAS No. 1246088-59-4](/img/structure/B1391891.png)

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Übersicht

Beschreibung

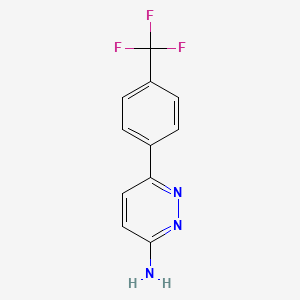

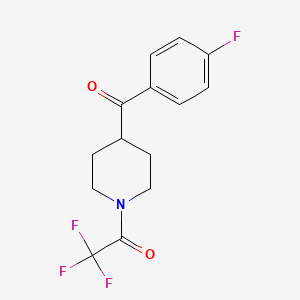

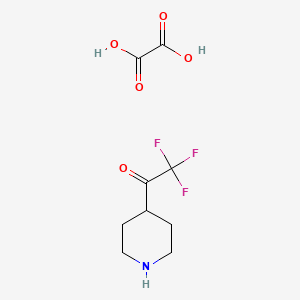

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a unique chemical compound with the empirical formula C8H4FIN2O2 . It has a molecular weight of 306.03 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, such as 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, involves various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the use of metal-catalyzed conversion of primary diols and amines , and the use of copper catalysts for oxidative coupling of diols and primary amines .Molecular Structure Analysis

The molecular structure of 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid can be represented by the SMILES stringOC(=O)c1c(F)c(I)nc2[nH]ccc12 . This indicates the presence of a carboxylic acid group (OC(=O)), a fluorine atom (F), an iodine atom (I), and a pyrrolopyridine core. Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are diverse. For instance, these compounds can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a solid compound . As mentioned earlier, it has a molecular weight of 306.03 . Its InChI key is BZYLLSIPXQAKJK-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Intermediates

- Synthesis of Key Pharmaceutical Intermediates : 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is involved in the practical synthesis of significant pharmaceutical intermediates. A study by Wang et al. (2006) describes the synthesis of a key intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, using a palladium-catalyzed cyanation/reduction sequence (Wang et al., 2006).

Chemical Synthesis and Optimization

- Efficient Synthesis Methods : Thibault et al. (2003) provide methodologies for the preparation of 4-fluoro-1H-pyrrolo[2,3-b]pyridine, highlighting regioselective fluorination techniques that could be applicable to the synthesis of related compounds (Thibault et al., 2003).

Antibacterial and Antiviral Research

- Antibacterial Activity : A study by Toja et al. (1986) on 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, derived from similar structural frameworks, indicates potential antibacterial activity in certain compounds (Toja et al., 1986).

- Synthesis of Antiviral Compounds : Ivashchenko et al. (2014) discuss the synthesis of compounds like 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo-[3,2-b]pyridine-3-carboxylic acids, which have been studied for their antiviral activities against various viruses (Ivashchenko et al., 2014).

Functional Materials and Agrochemicals

- Agrochemical and Functional Material Development : Research by Minakata et al. (1992) on the functionalization of 1H-pyrrolo[2,3-b]pyridine demonstrates its potential in creating multidentate agents and podant-type compounds, which could be applicable in agrochemical and material science fields (Minakata et al., 1992).

Imaging and Radiopharmaceuticals

- Radiotracer Synthesis for Imaging : A study by Hopewell et al. (2019) on [18 F]MK-6240, a compound structurally related to 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, illustrates its use in the synthesis of PET radiotracers for imaging neurofibrillary tangles in vivo (Hopewell et al., 2019).

Zukünftige Richtungen

1H-pyrrolo[2,3-b]pyridine derivatives, including 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, have shown promising results in cancer therapy, particularly in targeting FGFRs . Future research could focus on optimizing these compounds to enhance their therapeutic efficacy and reduce potential side effects .

Eigenschaften

IUPAC Name |

5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FIN2O2/c9-5-4(8(13)14)3-1-2-11-7(3)12-6(5)10/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYLLSIPXQAKJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC(=C(C(=C21)C(=O)O)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678447 | |

| Record name | 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |

CAS RN |

1246088-59-4 | |

| Record name | 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1391822.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1391824.png)

![5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1391825.png)

![1-Benzyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1391829.png)